2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N'~1~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N’~1~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with difluoromethyl groups and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N’~1~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, which is then functionalized with difluoromethyl groups. The next step involves the introduction of the cyanophenyl group through a condensation reaction with an appropriate aldehyde or ketone. The final step is the formation of the acetohydrazide moiety, which is achieved through a hydrazinolysis reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require stringent control of reaction parameters to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N’~1~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N’~1~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N’~1~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups and cyanophenyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid amides: These compounds share the pyrazole ring and difluoromethyl groups but differ in the functional groups attached to the ring.
4-Bromo-3-(trifluoromethyl)phenyl derivatives: These compounds have similar aromatic structures but differ in the substituents on the phenyl ring.
Uniqueness
2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N’~1~-[(E)-1-(4-CYANOPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of difluoromethyl groups, a pyrazole ring, and a cyanophenyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[3,5-bis(difluoromethyl)pyrazol-1-yl]-N-[(E)-(4-cyanophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4N5O/c16-14(17)11-5-12(15(18)19)24(23-11)8-13(25)22-21-7-10-3-1-9(6-20)2-4-10/h1-5,7,14-15H,8H2,(H,22,25)/b21-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNWUDFIAQOYOS-QPSGOUHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CN2C(=CC(=N2)C(F)F)C(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CN2C(=CC(=N2)C(F)F)C(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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